molecular formula C18H17NO6 B12765764 N-Coumaroyl-3-hydroxytyrosine CAS No. 77201-64-0

N-Coumaroyl-3-hydroxytyrosine

Cat. No.: B12765764
CAS No.: 77201-64-0
M. Wt: 343.3 g/mol
InChI Key: UUXSHXGLOWJTDV-PXYYCUNGSA-N
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Description

N-Coumaroyl-3-hydroxytyrosine is a phenolic amino acid derivative, known for its unique chemical structure and potential biological activities. This compound is characterized by the presence of a coumaroyl group attached to the 3-hydroxy position of tyrosine, a naturally occurring amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Coumaroyl-3-hydroxytyrosine typically involves the coupling of 3-hydroxytyrosine with a coumaroyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-Coumaroyl-3-hydroxytyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The biological effects of N-Coumaroyl-3-hydroxytyrosine are primarily attributed to its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell survival .

Properties

CAS No.

77201-64-0

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C18H17NO6/c20-13-5-1-11(2-6-13)4-8-17(23)19-14(18(24)25)9-12-3-7-15(21)16(22)10-12/h1-8,10,14,20-22H,9H2,(H,19,23)(H,24,25)/b8-4+/t14-/m0/s1

InChI Key

UUXSHXGLOWJTDV-PXYYCUNGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)O

Origin of Product

United States

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